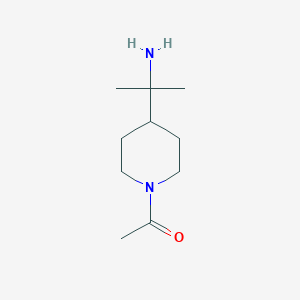

1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one

Description

1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one is a piperidine-based compound featuring a ketone group (ethanone) at the 1-position and a 2-aminopropan-2-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. The compound’s structural simplicity allows for versatile synthetic modifications, enabling exploration of structure–activity relationships (SAR) in drug discovery.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-[4-(2-aminopropan-2-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C10H20N2O/c1-8(13)12-6-4-9(5-7-12)10(2,3)11/h9H,4-7,11H2,1-3H3 |

InChI Key |

PPJFOKAICLLNMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-(2-aminopropan-2-yl)piperidine with ethanone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance their biological activity .

Scientific Research Applications

1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules . Research is ongoing to elucidate the detailed molecular mechanisms and pathways through which this compound exerts its effects .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., pyrimidin-4-ylamino, phenyl) exhibit distinct biological activities (e.g., PRMT5 inhibition , anti-ulcer effects ) compared to aliphatic substituents like 2-aminopropan-2-yl.

- Amine Functionality: The tertiary amine in 1-(4-(2-aminopropan-2-yl)piperidin-1-yl)ethan-1-one contrasts with primary amines in compounds like 1-(4-aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one , influencing solubility and target binding.

Enzyme Inhibition

- PRMT5 Inhibition: 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one shows comparable activity to the clinical candidate GSK-3326595 in blocking PRMT5 enzymatic activity, a target in oncology.

- Anthelmintic Activity: Compounds like (R)-2-(4-benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (molecular weight: 470.4 g/mol) demonstrate efficacy against parasitic worms, likely due to thiazole-pyridine motifs enhancing target engagement .

Anti-Ulcer Activity

- 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one and its derivatives reduced gastric lesions in vivo by up to 70% in histopathological studies, attributed to the phenyl-piperidine moiety stabilizing gastric tissue .

Physicochemical Properties

Key Insights :

- Lipophilicity: The 2-phenoxyethyl substituent in increases logP (2.94), enhancing membrane permeability compared to the less lipophilic 2-aminopropan-2-yl analog.

- Polar Surface Area : Higher polarity in the target compound (due to the amine group) may improve aqueous solubility but reduce blood-brain barrier penetration.

Biological Activity

The compound 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one , also known as 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethanone , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one is . The compound features a piperidine ring substituted with an amino group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 1499215-05-2 |

The biological activity of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one primarily involves modulation of neurotransmitter systems. It is hypothesized to act on the central nervous system (CNS) by interacting with dopamine and serotonin receptors, which could lead to various psychotropic effects.

Key Mechanisms:

- Dopaminergic Activity: The compound may enhance dopaminergic transmission, influencing mood and cognition.

- Serotonergic Modulation: Potentially impacts serotonin levels, affecting anxiety and depression-related behaviors.

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study published in the Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on dopamine receptor activity, indicating that modifications to the piperidine structure can significantly alter receptor affinity and efficacy .

- In vitro assays demonstrated that compounds with similar structures exhibited varying degrees of agonistic or antagonistic properties at dopamine D2 receptors, suggesting a potential for therapeutic applications in treating disorders like schizophrenia .

- Behavioral Assessments:

- Toxicological Evaluations:

Q & A

Q. What synthetic methodologies are reported for preparing 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound likely involves a multi-step approach, starting with the functionalization of piperidine. A plausible route includes:

Amination of Piperidine: Introduce the 2-aminopropan-2-yl group at the 4-position of piperidine using a nucleophilic substitution or reductive amination reaction.

Acetylation: React the intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) to form the ethanone moiety.

Optimization Tips:

Q. Which spectroscopic techniques are most effective in confirming the structure of this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for signals corresponding to the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups), the acetyl methyl group (δ ~2.1 ppm), and the aminopropane protons (δ ~1.3 ppm for geminal dimethyl groups).

- ¹³C NMR: Confirm the ketone carbonyl (δ ~205–210 ppm) and piperidine carbons (δ 20–50 ppm).

- IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of 1-(4-(2-Aminopropan-2-yl)piperidin-1-yl)ethan-1-one?

Methodological Answer:

- Crystal Growth: Dissolve the compound in a solvent (e.g., ethanol/water mixture) and allow slow evaporation.

- Data Collection: Use a single-crystal X-ray diffractometer at low temperature (e.g., 113 K) to enhance data resolution .

- Analysis: Refine the structure using software like SHELX. Key parameters include bond angles (e.g., C-N-C in piperidine) and torsion angles to confirm chair conformation of the piperidine ring. Compare with analogous structures in the Cambridge Structural Database .

Q. What in silico approaches are recommended to predict the pharmacokinetic properties of this compound, and how can these models be validated experimentally?

Methodological Answer:

- Software Tools:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility, BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate binding stability to target receptors (e.g., GPCRs) using GROMACS or AMBER.

- Validation:

Q. In designing SAR studies, how should researchers systematically modify the piperidine or aminopropane substituents to elucidate key pharmacophores?

Methodological Answer:

- Core Modifications:

- Piperidine Ring: Replace with morpholine or pyrrolidine to assess ring size impact.

- Aminopropane Group: Introduce bulkier substituents (e.g., cyclopropyl) to probe steric effects.

- Assay Design:

- Test analogs in vitro (e.g., enzyme inhibition, cell viability assays).

- Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. When encountering contradictory results in receptor binding assays, what orthogonal assays or controls are essential to verify the compound's activity?

Methodological Answer:

- Orthogonal Assays:

- Fluorescence Polarization: Confirm direct binding.

- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics.

- Controls:

Q. What strategies mitigate solubility issues of this compound in aqueous solutions during biological testing?

Methodological Answer:

- Formulation Adjustments:

- Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin-based solubilization.

- Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

- Structural Modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.